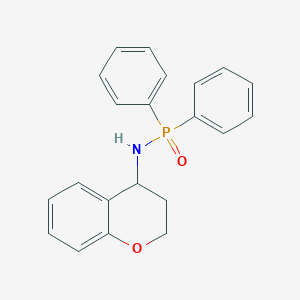
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound that features a benzopyran ring fused with a phosphinic amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with diphenylphosphinic chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide group to phosphine.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzopyran derivatives.
Applications De Recherche Scientifique
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzopyran ring and phosphinic amide group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-hydroxybutanamide
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzamide
Uniqueness
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is unique due to its combination of a benzopyran ring with a phosphinic amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
192461-88-4 |
|---|---|
Formule moléculaire |
C21H20NO2P |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H20NO2P/c23-25(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-20-15-16-24-21-14-8-7-13-19(20)21/h1-14,20H,15-16H2,(H,22,23) |
Clé InChI |
WLAQPXNBKHLWQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


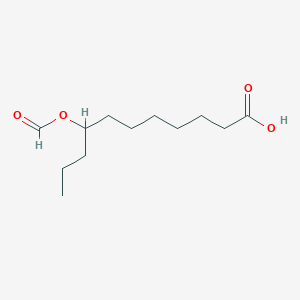
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
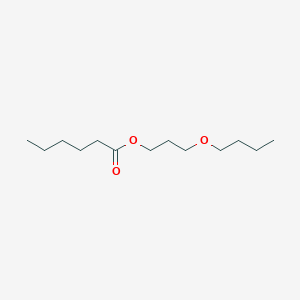

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
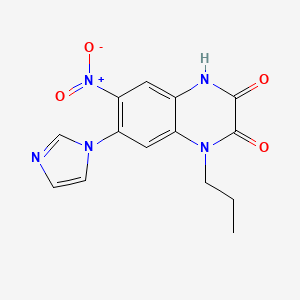

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)

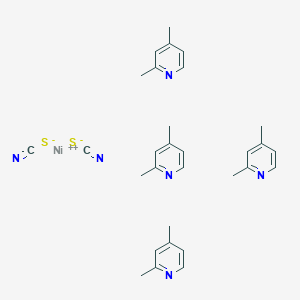
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)

![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
